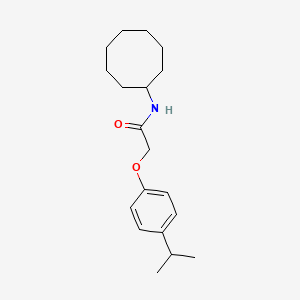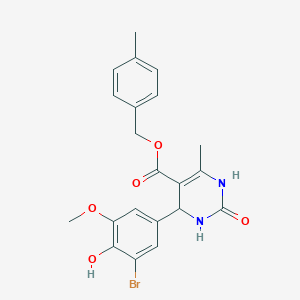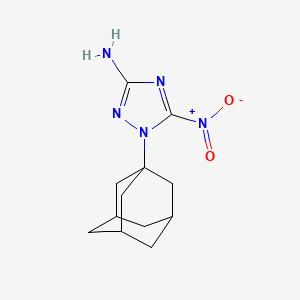![molecular formula C21H18ClNO4S B5068812 phenyl N-(3-chlorophenyl)-N-[(4-methylphenyl)sulfonyl]glycinate](/img/structure/B5068812.png)
phenyl N-(3-chlorophenyl)-N-[(4-methylphenyl)sulfonyl]glycinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenyl N-(3-chlorophenyl)-N-[(4-methylphenyl)sulfonyl]glycinate, commonly known as CMPSG, is a chemical compound that has been widely used in scientific research for various purposes. It is a derivative of glycine and belongs to the class of sulfonyl glycinates. CMPSG has been found to have several biochemical and physiological effects, making it a valuable tool for studying various biological processes.
Mécanisme D'action
CMPSG acts as a glycine receptor agonist, binding to the glycine receptor and activating it. This results in the opening of chloride channels, leading to hyperpolarization of the cell membrane and inhibition of neurotransmitter release. This mechanism of action is responsible for the antinociceptive and anti-inflammatory effects of CMPSG.
Biochemical and physiological effects:
CMPSG has been found to have several biochemical and physiological effects. It has been shown to inhibit the release of glutamate, a neurotransmitter involved in pain transmission. This results in the antinociceptive effects of CMPSG. It has also been found to inhibit the production of pro-inflammatory cytokines, leading to its anti-inflammatory effects. Additionally, CMPSG has been found to inhibit the growth of cancer cells by inducing apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using CMPSG in lab experiments is its specificity for the glycine receptor. This allows researchers to study the role of glycine receptors in various biological processes. However, one of the limitations of using CMPSG is its low solubility in water, which can make it difficult to administer in some experiments. Additionally, CMPSG has a short half-life, which can make it difficult to maintain a consistent concentration in experiments.
Orientations Futures
There are several potential future directions for the use of CMPSG in scientific research. One potential direction is the development of new analgesic drugs based on the antinociceptive effects of CMPSG. Another potential direction is the development of new cancer therapies based on the ability of CMPSG to inhibit the growth of cancer cells. Additionally, the anti-inflammatory properties of CMPSG make it a potential candidate for the treatment of inflammatory diseases. Further research is needed to fully understand the potential applications of CMPSG in these areas.
Méthodes De Synthèse
The synthesis of CMPSG involves the reaction of 3-chlorobenzoic acid with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with glycine ethyl ester to yield CMPSG.
Applications De Recherche Scientifique
CMPSG has been used in various scientific research studies, including those related to neuroscience, cancer, and inflammation. In neuroscience, CMPSG has been used as a tool to study the role of glycine receptors in the central nervous system. It has also been found to have antinociceptive effects, making it a potential candidate for the development of new analgesic drugs. In cancer research, CMPSG has been shown to inhibit the growth of cancer cells, making it a potential candidate for the development of new cancer therapies. Inflammation research has also shown that CMPSG has anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Propriétés
IUPAC Name |
phenyl 2-(3-chloro-N-(4-methylphenyl)sulfonylanilino)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClNO4S/c1-16-10-12-20(13-11-16)28(25,26)23(18-7-5-6-17(22)14-18)15-21(24)27-19-8-3-2-4-9-19/h2-14H,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJOZLBQNNUKKJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)OC2=CC=CC=C2)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-methoxy-4-{[2-(3-methylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 4-chlorobenzoate](/img/structure/B5068733.png)
![N~2~-(2-ethoxyphenyl)-N~1~-isobutyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5068735.png)
![ethyl 4-(2-chlorobenzyl)-1-{[(5-ethyl-1,3,4-oxadiazol-2-yl)thio]acetyl}-4-piperidinecarboxylate](/img/structure/B5068743.png)
![1-({5-[(3,4-dimethylphenoxy)methyl]-3-isoxazolyl}carbonyl)azocane](/img/structure/B5068751.png)
![7,11b-dihydro-2H-pyrazino[2,1-a]isoquinoline-1,4(3H,6H)-dione](/img/structure/B5068754.png)
![4-[allyl(methylsulfonyl)amino]-N-[2-(methylthio)phenyl]benzamide](/img/structure/B5068765.png)
![N-(4-isopropylphenyl)-1-[3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanoyl]-3-piperidinamine](/img/structure/B5068767.png)
![4-(2-methylphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B5068773.png)

![N-(tert-butyl)-1-[(5-chloro-2-methoxyphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5068789.png)


